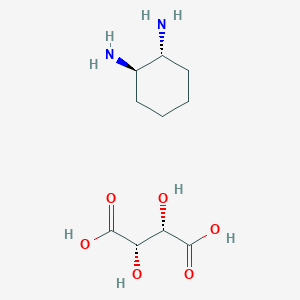

(1R,2R)-1,2-Diaminocyclohexane D-tartrate

Description

BenchChem offers high-quality (1R,2R)-1,2-Diaminocyclohexane D-tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-1,2-Diaminocyclohexane D-tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOTUTAQOJUZOF-JWCLOVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457333 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116407-32-0 | |

| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (1R,2R)-1,2-Diaminocyclohexane D-Tartrate

Introduction: The Cornerstone of Asymmetric Synthesis

(1R,2R)-1,2-Diaminocyclohexane, often abbreviated as (1R,2R)-DACH, stands as a pivotal chiral auxiliary and ligand precursor in the field of asymmetric catalysis. Its C₂-symmetry is a highly sought-after characteristic in the design of chiral ligands, as it simplifies the potential transition states in a chemical reaction, frequently resulting in superior enantioselectivity.[1] The synthesis of enantiomerically pure (1R,2R)-DACH is most effectively and economically achieved through the resolution of its racemic mixture, trans-1,2-diaminocyclohexane. This resolution process hinges on the formation of diastereomeric salts with a chiral resolving agent, with D-(-)-tartaric acid being a widely employed and effective choice.[1][2]

This technical guide provides a comprehensive protocol for the synthesis of (1R,2R)-1,2-Diaminocyclohexane D-tartrate, a critical intermediate in obtaining enantiopure (1R,2R)-DACH. The procedure detailed herein leverages the differential solubility of the diastereomeric salts formed between the racemic diamine and D-tartaric acid, allowing for the selective crystallization of the desired (1R,2R)-DACH D-tartrate salt.[1] This method is a classic and robust example of diastereomeric resolution, a technique fundamental to chiral chemistry since the pioneering work of Louis Pasteur.[1] The resulting enantiopure diamine is a crucial building block for high-value products, including the anticancer drug Oxaliplatin.[1][3]

Principle of Diastereomeric Resolution

The resolution of racemic trans-1,2-diaminocyclohexane with D-tartaric acid is a textbook illustration of diastereomeric salt formation and fractional crystallization. When the racemic diamine, a 1:1 mixture of (1R,2R)- and (1S,2S)-enantiomers, reacts with enantiomerically pure D-tartaric acid, two diastereomeric salts are produced: (1R,2R)-1,2-Diaminocyclohexane D-tartrate and (1S,2S)-1,2-Diaminocyclohexane D-tartrate.[1]

These diastereomers, unlike the original enantiomers, possess different physical properties, most notably their solubility in a given solvent system.[1] By carefully controlling experimental parameters such as temperature, solvent composition, and concentration, the less soluble diastereomer—(1R,2R)-1,2-Diaminocyclohexane D-tartrate—can be induced to crystallize selectively from the solution, while the more soluble (1S,2S) diastereomer remains in the mother liquor.[1] This separation allows for the isolation of the desired (1R,2R) enantiomer in high diastereomeric and, consequently, high enantiomeric purity.[1]

Experimental Workflow Overview

Caption: Experimental workflow for the synthesis of (1R,2R)-1,2-Diaminocyclohexane D-Tartrate.

Detailed Synthesis Protocol

This protocol is adapted from established and peer-reviewed methodologies for the resolution of trans-1,2-diaminocyclohexane.[2][4][5]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| (±)-trans-1,2-Diaminocyclohexane | C₆H₁₄N₂ | 114.19 | 19.7 mmol (2.36 g) | ≥98% |

| D-(-)-Tartaric Acid | C₄H₆O₆ | 150.09 | 9.86 mmol (1.48 g) | ≥99% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 17 mmol (0.96 mL) | ≥99.7% |

| Distilled Water | H₂O | 18.02 | 5 mL | N/A |

| Methanol | CH₃OH | 32.04 | As needed for washing | ACS Grade |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Glassware for washing and collection

Step-by-Step Procedure

-

Dissolution of the Resolving Agent: In a 100 mL round-bottom flask, combine D-(-)-tartaric acid (1.48 g, 9.86 mmol) and distilled water (5 mL). Stir the mixture at room temperature until the tartaric acid is completely dissolved, forming a clear, homogenous solution.[4]

-

Addition of the Racemic Amine: To the stirred tartaric acid solution, add (±)-trans-1,2-diaminocyclohexane (2.36 g, 19.7 mmol) at a rate that allows the reaction temperature to rise to, but not significantly exceed, 70°C.[4][5] The reaction is exothermic.

-

Addition of Acetic Acid and Precipitation: Once the diamine addition is complete, slowly add glacial acetic acid (0.96 mL, 17 mmol) to the resulting solution. The rate of addition should be controlled to ensure the reaction temperature does not surpass 90°C.[4][5] A white precipitate of the diastereomeric salts should form immediately upon the addition of the acetic acid.[4][5]

-

Crystallization and Cooling: Vigorously stir the resulting slurry as it is allowed to cool to room temperature. Subsequently, cool the mixture further in an ice bath to <5°C to maximize the precipitation of the less soluble (1R,2R)-1,2-diaminocyclohexane D-tartrate salt.[4][5]

-

Isolation of the Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.[4][5]

-

Washing and Purification: Wash the collected solid (the filter cake) with a small amount of ice-cold water (e.g., 3 mL) to remove any residual mother liquor.[4] Further wash the solid with several portions of cold methanol (e.g., 5 x 3 mL) to remove soluble impurities.[1][4][5]

-

Drying: Dry the purified (1R,2R)-1,2-Diaminocyclohexane D-tartrate salt under reduced pressure to a constant weight. A typical yield for this procedure is in the range of 90%.[4]

Liberation of the Free Diamine (Optional)

To obtain the enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane free base, the tartrate salt can be treated with a strong base.

-

Suspend the (1R,2R)-1,2-Diaminocyclohexane D-tartrate salt in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[4]

-

Add an aqueous solution of a strong base, for example, 4M sodium hydroxide (NaOH), and stir the biphasic mixture vigorously.[4]

-

Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the free diamine as a colorless oil or a white to light yellow crystalline powder.[4][6]

Characterization and Quality Control

The identity and purity of the synthesized (1R,2R)-1,2-Diaminocyclohexane D-tartrate should be confirmed using standard analytical techniques.

-

Melting Point: The tartrate salt has a reported melting point of 273°C (with decomposition).

-

Optical Rotation: The specific rotation of the (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate (an enantiomeric salt) is reported as [α]₂₀/D +12.5° (c = 4 in H₂O).[6] The D-tartrate salt should have a corresponding negative value. Measurement of the optical rotation provides a direct indication of the enantiomeric purity.

-

Elemental Analysis: The calculated elemental composition for C₁₀H₂₀N₂O₆ is C, 45.45%; H, 7.63%; N, 10.60%. Experimental values should be in close agreement.[4][7]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the salt.[8]

Reaction Mechanism Visualization

Caption: Principle of diastereomeric resolution for (1R,2R)-1,2-Diaminocyclohexane D-Tartrate synthesis.

Safety Considerations

-

trans-1,2-Diaminocyclohexane is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Glacial acetic acid is corrosive and has a strong odor. It should be handled in a well-ventilated fume hood.

-

The reaction between the diamine and the acids is exothermic. Care should be taken to control the rate of addition to prevent the reaction from becoming too vigorous.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of (1R,2R)-1,2-Diaminocyclohexane D-tartrate via diastereomeric resolution is a robust and efficient method for obtaining this valuable chiral intermediate. The protocol outlined in this guide, when executed with care and precision, provides a reliable pathway to high-purity material. The resulting enantiomerically pure (1R,2R)-DACH is a versatile building block, indispensable for the development of chiral ligands and catalysts that drive innovation in asymmetric synthesis and pharmaceutical development.

References

- Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 4(4), 106-109.

-

Hassan, Y. (2019). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. [Link]

-

ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? [Link]

-

Larrow, J. F., & Jacobsen, E. N. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 75(11), 1460. [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information. [Link]

-

Wikipedia. trans-1,2-Diaminocyclohexane. [Link]

-

PDF Free Download. Resolution of trans-Cyclohexane-1,2-diamine and Determination of. [Link]

-

ARKIVOC. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (1994). Direct optical resolution of trans-1,2-diamino cyclohexane from an amine mixture. The Journal of Organic Chemistry, 59(7), 1939-1942. [Link]

- Google Patents. (2011). JP2011093834A - Method for producing 1, 2-diaminocyclohexane.

-

Coquerel, G., & Pulido, R. (2013). Preparative resolution of (±)- trans-1,2-diaminocyclohexane by means of preferential crystallization of its citrate monohydrate. Request PDF. [Link]

-

SpectraBase. (1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate. [Link]

-

Scholarly Commons. (2018). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Chiral Resolution with D-Tartaric Acid

This guide provides a comprehensive exploration of the principles and methodologies underpinning chiral resolution using D-tartaric acid. Tailored for researchers, scientists, and professionals in drug development, it delves into the core mechanisms, experimental considerations, and practical applications of this classical yet enduringly relevant technique.

Foundational Principles: Chirality and the Imperative for Resolution

Chirality is a fundamental property of molecules that can exist as non-superimposable mirror images, known as enantiomers.[1][2] While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors and enzymes, can differ significantly.[2] This stereoselectivity is of paramount importance in the pharmaceutical industry, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[3] Consequently, the separation of racemic mixtures—equimolar mixtures of two enantiomers—into their constituent enantiomers is a critical step in the synthesis and development of many drugs.[1][4]

The Core Mechanism: Diastereomeric Salt Formation

The most prevalent method for chiral resolution on a large scale is the formation of diastereomeric salts.[4][5] This technique leverages the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent.[1][4] D-tartaric acid, a naturally occurring and readily available chiral dicarboxylic acid, is a widely used resolving agent, particularly for racemic bases like amines.[1][4][6]

The fundamental principle is the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a base, let's denote it as (R)-Base and (S)-Base, is reacted with an enantiomerically pure acid, such as D-tartaric acid (which is (2R,3R)-tartaric acid), two diastereomeric salts are formed:

-

(R)-Base • (2R,3R)-Tartaric Acid

-

(S)-Base • (2R,3R)-Tartaric Acid

Unlike the original enantiomers, these diastereomeric salts are not mirror images of each other and therefore possess different physicochemical properties, most notably, different solubilities in a given solvent.[1][6][7][8][9] This crucial difference in solubility is the cornerstone of the separation process.

The Separation Technique: Fractional Crystallization

The separation of the newly formed diastereomeric salts is typically achieved through fractional crystallization. This method relies on the differential solubility of the diastereomers in a carefully selected solvent.[1][10] One diastereomeric salt will be less soluble and will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.[4][10]

The success of fractional crystallization hinges on several key factors:

-

Solvent Selection: The choice of solvent is critical and often requires empirical screening.[10] The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. Polar solvents like methanol, ethanol, and water, or mixtures thereof, are commonly employed.[7][11] The solvent can also play a role in the crystal structure by forming solvates, which can influence the separation.[12]

-

Temperature: Solubility is temperature-dependent. Cooling the solution gradually can induce the crystallization of the less soluble salt.[13]

-

Concentration: The initial concentrations of the racemic mixture and the resolving agent are important parameters to optimize for maximizing yield and purity.[7]

-

Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemic compound to the resolving agent can be used, it is often advantageous to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This strategy can maximize the yield and purity of the less soluble diastereomeric salt.[7]

Liberation of the Enantiomers: Recovering the Pure Product

Once the less soluble diastereomeric salt has been isolated and purified (often through recrystallization to enhance purity), the final step is to liberate the desired enantiomer from the resolving agent.[1][6] This is typically achieved by treating the purified salt with an acid or a base.

For a basic enantiomer resolved with D-tartaric acid, the salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and free the amine.[7] The liberated, enantiomerically enriched amine can then be extracted into an organic solvent.[7] The D-tartaric acid can often be recovered from the aqueous layer and reused, making the process more cost-effective.[1] A similar process can be applied to the mother liquor to recover the other enantiomer.

Crystallographic Insights: The Basis of Chiral Recognition

X-ray crystallography provides invaluable insights into the three-dimensional arrangement of atoms within the diastereomeric salt crystals, revealing the specific intermolecular interactions that govern chiral recognition.[13] These interactions, which include hydrogen bonding, ionic interactions, and van der Waals forces, create a distinct crystal lattice for each diastereomer, leading to their different physical properties.[14]

Studies on diastereomeric salts of various compounds with tartaric acid have shown that the conformation of the cation and the hydrogen bonding network are critical for chiral discrimination.[14] For instance, in the resolution of methamphetamine with (R,R)-tartaric acid, the crystalline salt forms an antiparallel double helix structure, a spatial arrangement that can only be formed with the corresponding enantiomer.[15] The formation of hydrates can also play a significant role, with water molecules sometimes bridging the cation and anion, leading to non-isostructural phases with different solubilities.[14]

Experimental Protocol: Resolution of a Racemic Amine

The following is a generalized, step-by-step protocol for the chiral resolution of a racemic amine using D-tartaric acid.

Materials:

-

Racemic amine

-

D-(-)-Tartaric acid

-

Suitable solvent (e.g., methanol, ethanol, or a water mixture)

-

Base (e.g., 2M NaOH)

-

Organic extraction solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

Salt Formation:

-

Dissolve the racemic amine in a minimal amount of the chosen solvent, with gentle heating if necessary.[7]

-

In a separate flask, dissolve 0.5 to 1.0 equivalent of D-tartaric acid in the same solvent.[13]

-

Slowly add the D-tartaric acid solution to the amine solution with constant stirring.[7] An exothermic reaction may be observed.[1]

-

-

Crystallization:

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

-

To enhance the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.[7] The purity can be monitored at each stage using techniques like chiral HPLC or by measuring the optical rotation.

-

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt in water.

-

Add an aqueous base solution (e.g., 2M NaOH) dropwise with stirring until the pH is basic (pH > 10). This will neutralize the D-tartaric acid and liberate the free amine.[7]

-

Extract the liberated amine into an appropriate organic solvent.[7]

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Recovery of the Other Enantiomer (Optional):

-

The more soluble diastereomer remaining in the mother liquor can be recovered by treating the filtrate with a base and extracting the amine. This will yield the other enantiomer, although likely in a lower enantiomeric purity.

-

Quantitative Data and Considerations

The efficiency of a chiral resolution is assessed by the yield and the enantiomeric excess (ee) of the desired enantiomer. The following table provides a conceptual summary of how solubility differences impact the resolution outcome.

| Diastereomeric Salt | Solubility in a Given Solvent | Crystallization Outcome |

| (R)-Base • D-Tartaric Acid | Low | Preferentially crystallizes out of solution |

| (S)-Base • D-Tartaric Acid | High | Remains dissolved in the mother liquor |

It is important to note that sometimes the diastereomeric salts may form a solid solution, where they co-crystallize over a range of compositions.[16][17] In such cases, a single crystallization may result in only moderate enantiomeric excess.[16] Understanding the ternary phase diagram of the two diastereomers and the solvent can be crucial for optimizing the resolution process in these more complex systems.[16][17]

Conclusion

Chiral resolution using D-tartaric acid is a powerful and enduring technique that remains a cornerstone of enantioselective synthesis, particularly on an industrial scale.[1][10] Its efficacy is rooted in the fundamental principles of stereochemistry, where the formation of diastereomeric salts with differing physical properties allows for their separation by fractional crystallization. A thorough understanding of the underlying mechanisms, including the thermodynamics of solubility and the kinetics of crystallization, coupled with careful experimental design and optimization, is essential for achieving high yields and enantiomeric purities. The insights gained from crystallographic studies continue to deepen our understanding of chiral recognition at the molecular level, paving the way for more rational and efficient resolution strategies.

References

- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.

- Sousa, P. F., et al. (n.d.). Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm (RSC Publishing).

- BenchChem. (n.d.). A Comparative Guide to the Crystallographic Resolution of Diastereomeric Salts Using (+)-Di-p-toluoyl-D-tartaric Acid.

- BenchChem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid.

- BenchChem. (n.d.). A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents.

- Farkas, E., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). doi:10.1039/D2CE01490D.

- BenchChem. (2025). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.

- Pálovics, E., & Fogassy, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667.

- Wikipedia. (n.d.). Chiral resolution.

- Wang, N., et al. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing.

- Asada, S., et al. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society.

- Oketani, R., et al. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.

- Oketani, R., et al. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ResearchGate.

- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.

- ResearchGate. (2025, August 9). Crystallization, Dehydration, and Phase Transformations of Diastereomeric Salts: L-Ephedrine and D-Tartaric Acid.

- Oketani, R., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). doi:10.1039/D3CC01352A.

- Zeng, Q., et al. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.

- Quora. (2022, July 10). What is the chemical method for the resolution of (+) tartaric acid?.

- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.

- Pálovics, E., & Fogassy, E. (n.d.). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. MDPI.

- Liu, J., et al. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. MDPI.

- Unnamed author. (n.d.). The Essential Role of Chiral Resolving Agents in Pharmaceutical Synthesis.

- Kumbhar, S. V. (2014, June 25). Which solvent is good for chiral resolution by tartaric acid? ResearchGate.

- Unnamed author. (n.d.). Chiral Resolution Techniques.

- Synoradzki, L., Bernas, A., & Ruskowski, P. (n.d.). tartaric acid and its 0-acyl derivatives . part 2 . application of.

- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

- Jadhav, D. N., et al. (n.d.). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. ResearchGate.

- Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.

- chemeurope.com. (n.d.). Chiral resolution.

- Unnamed author. (2022, January 17). Advancements in chiral crystallization.

- ResearchGate. (n.d.). (PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. esports.bluefield.edu - Chiral Resolution Techniques [esports.bluefield.edu]

- 3. nbinno.com [nbinno.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

physical and chemical properties of (1R,2R)-1,2-Diaminocyclohexane D-tartrate

An In-depth Technical Guide to (1R,2R)-1,2-Diaminocyclohexane D-Tartrate: Properties, Protocols, and Applications

Introduction: The Cornerstone of Asymmetric Synthesis

(1R,2R)-1,2-Diaminocyclohexane D-tartrate is a diastereomeric salt of profound importance in the field of organic chemistry, particularly in pharmaceutical and fine chemical synthesis. While it may appear as a simple crystalline solid, its true value lies in its role as a critical intermediate for accessing one of the most versatile chiral building blocks: enantiomerically pure (1R,2R)-1,2-diaminocyclohexane, often abbreviated as (1R,2R)-DACH. The precise three-dimensional arrangement of the atoms in (1R,2R)-DACH makes it an invaluable C₂-symmetric scaffold for the construction of chiral ligands and catalysts.[1] These catalysts are instrumental in asymmetric synthesis, a field dedicated to selectively producing one of a pair of mirror-image molecules (enantiomers). This control is paramount in drug development, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.[2][3]

This guide offers a comprehensive exploration of (1R,2R)-1,2-Diaminocyclohexane D-tartrate, from its fundamental physical and chemical properties to its synthesis via chiral resolution and its ultimate application in creating powerful tools for asymmetric catalysis.

Genesis: Chiral Resolution via Diastereomeric Salt Formation

The existence of (1R,2R)-1,2-Diaminocyclohexane D-tartrate is a direct result of one of the most classic and effective methods for separating enantiomers: chiral resolution. The starting material, trans-1,2-diaminocyclohexane, is typically produced as a racemic mixture, containing equal amounts of the (1R,2R) and (1S,2S) enantiomers. To isolate the desired (1R,2R) form, an enantiomerically pure resolving agent is introduced—in this case, D-(-)-tartaric acid.[1]

The reaction between the racemic diamine and D-tartaric acid generates two distinct diastereomeric salts:

-

(1R,2R)-1,2-Diaminocyclohexane D-tartrate

-

(1S,2S)-1,2-Diaminocyclohexane D-tartrate

Because these salts are diastereomers, not enantiomers, they possess different physical properties, most critically, different solubilities in a given solvent system.[1] This disparity allows for their separation by a technique known as fractional crystallization. The less soluble diastereomeric salt—(1R,2R)-1,2-Diaminocyclohexane D-tartrate—selectively crystallizes from the solution, enabling its isolation in high purity.[1] This elegant method provides a robust and scalable pathway to the enantiopure diamine scaffold.

Core Physical and Chemical Properties

The physical and chemical characteristics of (1R,2R)-1,2-Diaminocyclohexane D-tartrate are summarized below. These properties are essential for its handling, purification, and subsequent chemical transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₆ | [4][5][6] |

| Molecular Weight | 264.28 g/mol | [4][5][7][8] |

| Appearance | White to off-white crystalline powder | [4][8][9] |

| Melting Point | Varies; diastereomer melts at 280-284 °C (dec.) | [1] |

| Optical Rotation [α]²⁰/D | Approx. +12.5° (c=4 in H₂O) | [1][7] |

| CAS Number | 116407-32-0 | [1] |

Solubility

The compound's solubility is a key aspect of its purification. It is soluble in water, which is necessary for measuring its optical rotation.[7] However, it is reported to be largely insoluble in a wide range of common organic solvents at room temperature, a property exploited during its isolation.[9]

Stability and Reactivity

(1R,2R)-1,2-Diaminocyclohexane D-tartrate is a salt and is stable under standard storage conditions in a dry, well-ventilated place.[4] It is incompatible with strong oxidizing agents.[4] The primary chemical reactivity involves the protonated diamine and the tartrate counter-ion. The most significant reaction is its neutralization with a base to liberate the free (1R,2R)-1,2-diaminocyclohexane, which is the desired chiral building block. The amino groups of the liberated diamine are nucleophilic and readily form stable chelate complexes with various metal ions, a critical feature for its use in catalysis.[6][10]

Spectroscopic and Analytical Characterization

Verification of the identity and purity of the compound relies on a combination of spectroscopic and analytical techniques.

-

Elemental Analysis : For C₁₀H₂₀N₂O₆, the calculated elemental composition is approximately C: 45.45%, H: 7.63%, N: 10.60%. Experimental values should closely match these figures to confirm the bulk purity and correct salt formation.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the functional groups present. Key signals include broad O-H stretches from the tartrate's hydroxyl and carboxylic acid groups, N-H stretches from the ammonium groups, C-H stretches from the cyclohexane ring, and a strong C=O stretch from the carboxylate groups.

-

NMR Spectroscopy (¹H and ¹³C) : In a suitable solvent like D₂O, the ¹H NMR spectrum would show distinct signals for the protons on the cyclohexane ring and the tartrate backbone. The ¹³C NMR spectrum would similarly show characteristic peaks for the carbons of both the diamine and the tartrate components. Spectral data for the related L-tartrate salt is publicly available.[11][12]

-

Optical Rotation : As a definitive measure of stereochemical identity and purity, the specific rotation is measured using a polarimeter. The expected value for the (1R,2R)-D-tartrate salt is approximately +12.5° (c=4 in H₂O), being equal in magnitude and opposite in sign to its enantiomeric salt, (1S,2S)-L-tartrate.[1][7]

Application in Asymmetric Synthesis

The ultimate purpose of isolating (1R,2R)-1,2-Diaminocyclohexane D-tartrate is to use it as a precursor to the free diamine, (1R,2R)-DACH. This diamine is a privileged scaffold in asymmetric catalysis due to its rigid C₂-symmetric structure, which simplifies the possible transition states in a catalytic cycle and often leads to high levels of stereoselectivity.[1]

Once liberated, (1R,2R)-DACH is used to synthesize a vast array of chiral ligands. For example, condensation with salicylaldehyde derivatives yields "salen" ligands. Metal complexes of these DACH-salen ligands, particularly with manganese, are famous for their application in the Jacobsen-Katsuki epoxidation, a powerful method for creating chiral epoxides.[13] Furthermore, DACH derivatives are used as ligands in asymmetric hydrogenations, Henry reactions, Michael additions, and a host of other carbon-carbon and carbon-heteroatom bond-forming reactions.[14][15][16]

Caption: From Salt to Catalyst Workflow.

Handling, Storage, and Safety

As a laboratory chemical, (1R,2R)-1,2-Diaminocyclohexane D-tartrate requires careful handling.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17] If creating dust, use respiratory protection.[7]

-

Handling : Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Handle in a well-ventilated area or a chemical fume hood.[17]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][18]

-

Hazards : May cause skin and serious eye irritation.[7][17] Consult the Safety Data Sheet (SDS) for complete hazard information before use.

Experimental Protocols

Protocol 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol describes the classical resolution using D-tartaric acid. The causality rests on the differential solubility of the formed diastereomeric salts.

-

Preparation : In a suitable reaction vessel, dissolve D-(-)-tartaric acid (1.0 mmol equivalent) in a minimal amount of hot water (e.g., at 90 °C).[9]

-

Addition : To the hot solution, add (±)-trans-1,2-diaminocyclohexane (1.0 mmol equivalent) dropwise. The mixture should remain solubilized.[9]

-

Crystallization : Allow the solution to cool slowly to room temperature, then transfer it to a cold bath or refrigerator (e.g., 4 °C) overnight to facilitate crystallization.[9] The less soluble (1R,2R)-1,2-Diaminocyclohexane D-tartrate will precipitate as a white solid.

-

Isolation : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water, followed by methanol, to remove soluble impurities.[9]

-

Purification : For higher purity, the crystallization process can be repeated (recrystallized) from hot water.

-

Drying : Dry the final crystalline product under vacuum to yield pure (1R,2R)-1,2-Diaminocyclohexane D-tartrate.[9]

Caption: Chiral Resolution Workflow.

Protocol 2: Liberation of Free (1R,2R)-1,2-Diaminocyclohexane

This protocol describes the recovery of the free diamine from its tartrate salt.

-

Dissolution : Suspend the (1R,2R)-1,2-Diaminocyclohexane D-tartrate salt in water.

-

Basification : Add a strong aqueous base, such as 2 M sodium hydroxide (NaOH), portion-wise until the solution becomes strongly basic (pH > 12). This deprotonates the ammonium groups, liberating the free diamine and forming sodium tartrate.

-

Extraction : Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane or diethyl ether. The free diamine is organic-soluble, while the sodium tartrate salt remains in the aqueous layer.

-

Drying : Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

-

Concentration : Remove the drying agent by filtration and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude diamine can be further purified by distillation under reduced pressure to yield the pure, colorless (1R,2R)-(-)-1,2-Diaminocyclohexane.[19]

References

- Benchchem. The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide.

- Wikipedia. Chiral auxiliary.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. 2025-10-31.

- Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS.

- ChemicalBook. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate - Safety Data Sheet. 2025-07-19.

- Pharmaffiliates. Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. 2025-12-11.

- BOC Sciences. Advanced Chiral Auxiliary Synthesis.

- Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.

- Parchem. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate.

- Fisher Scientific. SAFETY DATA SHEET - (1R,2R)-(-)-1,2-Diaminocyclohexane.

- Sigma-Aldrich. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate.

- Fisher Scientific. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, 98%.

- ChemicalBook. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate.

- The Royal Society of Chemistry. Supporting Information - Competition between gelation and crystallisation.

- Fisher Scientific. SAFETY DATA SHEET - (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate.

- Chem-Impex. (1R,2R)-(+)-1,2-Cyclohexanediamine L-tartrate.

- ChemicalBook. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8.

- PubChem. (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate.

- Sigma-Aldrich. SAFETY DATA SHEET - (1R,2R)-(-)-1,2-Diaminocyclohexane. 2025-11-06.

- ResearchGate. Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. 2025-08-07.

- ResearchGate. (1R,2R)-Diaminocyclohexane | Request PDF. 2025-08-05.

- ChemicalBook. 1,2-Diaminocyclohexane - Safety Data Sheet. 2025-09-27.

- SpectraBase. (1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate.

- Smolecule. (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate.

- ChemicalBook. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate(39961-95-0). 2025-07-14.

- Google Patents. DE102004005906B3 - Process for the preparation of 1,2-diaminocylohexane-platinum (II) complexes.

- Benchchem. (1R,2R)-1,2-Diaminocyclohexane D-tartrate | 116407-32-0.

- ResearchGate. trans‐1,2‐Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis | Request PDF.

- ACS Publications. Direct optical resolution of trans-1,2-diamino cyclohexane from an amine mixture | The Journal of Organic Chemistry.

- ChemicalBook. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate(39961-95-0)IR.

- Santa Cruz Biotechnology. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate.

- PubMed Central (PMC). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. 2025-07-04.

- Benchchem. (r,r)-1,2-Diaminocyclohexane l-tartrate.

- Thermo Fisher Scientific. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, 98%.

- PubChem. 1,2-Diaminocyclohexane.

- ResearchGate. Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF. 2025-08-06.

- Sigma-Aldrich. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate.

- Sigma-Aldrich. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate - Safety Data Sheet [chemicalbook.com]

- 5. (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate | C10H20N2O6 | CID 16212699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. (1R,2R)-(+)-1,2-Diaminocyclohexane 99 39961-95-0 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. rsc.org [rsc.org]

- 10. Buy (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate | 67333-70-4 [smolecule.com]

- 11. spectrabase.com [spectrabase.com]

- 12. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate(39961-95-0)IR [chemicalbook.com]

- 13. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]

In-Depth Technical Guide to the Crystal Structure of (1R,2R)-1,2-Diaminocyclohexane D-Tartrate

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of (1R,2R)-1,2-Diaminocyclohexane D-tartrate, a critical diastereomeric salt in the field of chiral chemistry. The formation and selective crystallization of this salt are foundational to the industrial-scale resolution of racemic trans-1,2-diaminocyclohexane, yielding the enantiopure (1R,2R)-diamine, a cornerstone for modern asymmetric synthesis. This document delves into the causality behind the chiral recognition, detailing the experimental protocols for synthesis and crystallization, and presents a thorough examination of its three-dimensional architecture. The insights provided are geared towards researchers, scientists, and professionals in drug development who leverage stereochemically pure building blocks.

Introduction: The Significance of Chiral Resolution

The principle of chirality is central to pharmaceutical science and organic synthesis, where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to isolate a single enantiomer from a racemic mixture is of paramount importance.

The resolution of racemic trans-1,2-diaminocyclohexane is a classic and highly efficient example of diastereomeric salt formation, a technique pioneered by Louis Pasteur. By reacting the racemic amine with an enantiomerically pure chiral resolving agent—in this case, D-(−)-tartaric acid—two diastereomeric salts are formed: (1R,2R)-1,2-Diaminocyclohexane D-tartrate and (1S,2S)-1,2-Diaminocyclohexane D-tartrate.[1] These diastereomers possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization.[1]

The less soluble salt, (1R,2R)-1,2-Diaminocyclohexane D-tartrate, selectively crystallizes from the solution, providing access to the highly valuable (1R,2R)-1,2-diaminocyclohexane ((1R,2R)-DACH).[1] The C₂-symmetry of the (1R,2R)-DACH backbone is a highly sought-after feature in the design of chiral ligands for asymmetric catalysis, as it simplifies the potential transition states in a chemical reaction, often leading to superior enantioselectivity.[1] This guide focuses on the solid-state structure of the key D-tartrate salt, which underpins this critical separation process.

Experimental Methodology

The successful isolation of (1R,2R)-1,2-Diaminocyclohexane D-tartrate hinges on a meticulously controlled crystallization process. The following protocols are synthesized from established literature procedures.

Synthesis and Crystallization Protocol

-

Reaction Setup: A mixture of (1R,2R)-(−)-1,2-diaminocyclohexane (1 mmol) and D-tartaric acid (1 mmol) is suspended in a suitable solvent such as dry benzene (0.1 M).[2]

-

Heating and Dissolution: The suspension is refluxed overnight. During this period, the diastereomeric salt forms and dissolves in the hot solvent, resulting in a homogeneous solution.[2]

-

Cooling and Crystallization: The solution is then allowed to cool slowly to room temperature. As the solubility of the salt decreases with temperature, crystals of (1R,2R)-1,2-diaminocyclohexane D-tartrate begin to form.

-

Isolation: The resulting crystals are isolated by filtration.

-

Purification: The collected crystals are washed with a solvent in which the salt is sparingly soluble, such as methanol, to remove any residual impurities.[2]

-

Drying: The purified white crystalline solid is then dried under vacuum.[2]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

A suitable single crystal of (1R,2R)-1,2-Diaminocyclohexane D-tartrate is selected and mounted on a diffractometer. Data is collected at a controlled temperature, typically 100 K, to minimize thermal vibrations and obtain a high-resolution structure. The collected diffraction data is then processed to determine the unit cell parameters, space group, and ultimately the precise atomic coordinates within the crystal lattice.

Workflow for Chiral Resolution and Crystal Growth

The following diagram illustrates the logical flow from the racemic mixture to the isolated, enantiomerically pure crystalline salt.

Caption: Workflow of the chiral resolution process.

Structural Analysis and Discussion

While the full crystallographic data (CIF file) for (1R,2R)-1,2-Diaminocyclohexane D-tartrate is not publicly available, analysis of its diastereomer, (1R,2R)-1,2-Diaminocyclohexane L-tartrate, and related literature provides significant insights into its structure. The crystal structures of these tartrate salts are crucial for understanding the molecular recognition that drives the separation.[2]

Molecular Conformation and Interactions

The crystal structure is composed of the protonated (1R,2R)-diammoniocyclohexane cation and the D-tartrate anion. The stability of the crystal lattice is dominated by an extensive network of hydrogen bonds.

The key interactions are:

-

Ammonium-Carboxylate: Strong charge-assisted hydrogen bonds form between the ammonium groups (-NH₃⁺) of the diaminocyclohexane and the carboxylate groups (-COO⁻) of the tartrate.

-

Ammonium-Hydroxyl: Hydrogen bonds also exist between the ammonium groups and the hydroxyl groups (-OH) of the tartrate.

-

Hydroxyl-Carboxylate/Hydroxyl: The hydroxyl groups of the tartrate can act as both donors and acceptors, forming a network of hydrogen bonds among the tartrate anions.

It is the specific stereochemical fit and the resulting efficiency of this hydrogen-bonding network that leads to a lower energy, and thus less soluble, crystal lattice for the (1R,2R)-D-tartrate diastereomer compared to the (1S,2S)-D-tartrate diastereomer.

Comparison with the L-Tartrate Diastereomer

Studies comparing the crystal structures of the L-tartrate and D-tartrate salts of (1R,2R)-diaminocyclohexane reveal differences in their hydrogen-bonding networks. The L-tartrate salt (a "matched pair") exhibits a highly interconnected bidirectional hydrogen-bonding network.[2] In contrast, the D-tartrate diastereomer (a "mismatched pair") shows disruptions in this network, with gaps that are filled by water molecules when crystallized from aqueous solutions.[2] This less optimal packing contributes to its differential solubility, which is the cornerstone of the resolution process.

The following diagram conceptualizes the key hydrogen bonding interactions within the crystal lattice.

Caption: Key hydrogen bonding interactions.

Physicochemical Properties

The macroscopic properties of the crystalline salt are a direct consequence of its underlying crystal structure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₆ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | Similar to the L-tartrate salt's 273 °C (dec.) | [1] |

| Optical Rotation [α]²⁰/D | Approx. +12.5° (c=4 in H₂O) (inferred) | [1] |

Conclusion

The crystal structure of (1R,2R)-1,2-Diaminocyclohexane D-tartrate provides a textbook example of chiral recognition at the molecular level. The specific stereochemical complementarity between the cation and anion facilitates the formation of a stable, three-dimensional hydrogen-bonded network, resulting in a less soluble diastereomeric salt that can be selectively crystallized. This detailed structural understanding is not merely of academic interest; it forms the bedrock of a critical industrial process for obtaining enantiopure (1R,2R)-diaminocyclohexane, a ligand and auxiliary that has enabled countless advances in asymmetric synthesis and the development of chiral pharmaceuticals. This guide underscores the direct link between fundamental crystallography and practical applications in chemical and pharmaceutical development.

References

-

Kapoor, I., Schön, E.-M., Bachl, J., Kühbeck, D., Cativiela, C., Saha, S., Banerjee, R., Roelens, S., Marrero-Tellado, J. J., & Díaz, D. D. (2012). Competition between gelation and crystallisation of a peculiar multicomponent liquid system based on ammonium salts. Soft Matter, 8(12), 3446-3456. [Link]

-

Kapoor, I., Schön, E.-M., Bachl, J., et al. (2012). Supporting Information for: Competition between gelation and crystallisation of a peculiar multicomponent liquid system based on ammonium salts. The Royal Society of Chemistry. [Link]

Sources

Spectroscopic Characterization of (1R,2R)-1,2-Diaminocyclohexane D-Tartrate: A Technical Guide

Introduction

(1R,2R)-1,2-Diaminocyclohexane D-tartrate is a chiral salt of significant interest in the fields of asymmetric synthesis and pharmaceutical development. It is formed from the resolution of racemic trans-1,2-diaminocyclohexane using the naturally occurring and enantiomerically pure D-tartaric acid.[1] This diastereomeric salt allows for the isolation of the valuable (1R,2R)-enantiomer of 1,2-diaminocyclohexane, a cornerstone chiral auxiliary and ligand in a multitude of stereoselective transformations.

This technical guide provides an in-depth analysis of the spectroscopic data of (1R,2R)-1,2-Diaminocyclohexane D-tartrate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the characteristic spectral features of this compound, the underlying principles of data acquisition, and the logic behind experimental choices. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Diastereomeric Nature

NMR spectroscopy is an unparalleled tool for the structural elucidation of chiral molecules, particularly diastereomeric salts. The distinct chemical environments of the cationic (1R,2R)-1,2-diaminocyclohexane and the anionic D-tartrate lead to a unique spectral fingerprint. While a spectrum for the D-tartrate salt is not publicly available, extensive data exists for its diastereomer, (1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate.[2] Given that these are diastereomers, their IR spectra are expected to be nearly identical, and their NMR spectra will exhibit very similar patterns, with slight variations in chemical shifts due to the different spatial arrangement of the chiral centers. A supporting information document for a research paper notes that the D- and L-tartrate salts provide the "same spectroscopic data," reinforcing the utility of the L-tartrate data for analytical purposes.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of (1R,2R)-1,2-Diaminocyclohexane D-tartrate in a suitable deuterated solvent like D₂O reveals the distinct proton signals of both the diamine and the tartrate moieties.

Table 1: Predicted ¹H NMR Spectral Data for (1R,2R)-1,2-Diaminocyclohexane D-Tartrate (based on L-tartrate diastereomer data in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.40 | s | 2H | 2 x CH (Tartrate) |

| ~3.0-3.2 | m | 2H | 2 x CH-NH₂ (Cyclohexane) |

| ~2.2-2.4 | m | 2H | 2 x CH₂ (axial, Cyclohexane) |

| ~1.8-2.0 | m | 2H | 2 x CH₂ (equatorial, Cyclohexane) |

| ~1.4-1.6 | m | 4H | 4 x CH₂ (Cyclohexane) |

Data is interpreted from the spectrum of the L-tartrate diastereomer available on SpectraBase.[2]

Interpretation and Causality:

-

Tartrate Protons: The two methine protons of the D-tartrate anion are chemically equivalent due to the C₂ symmetry of the molecule and appear as a sharp singlet at approximately 4.40 ppm.

-

Diaminocyclohexane Protons: The cyclohexane ring exists in a chair conformation. The two methine protons adjacent to the amino groups are diastereotopic and are expected to appear as a complex multiplet in the region of 3.0-3.2 ppm. The eight methylene protons of the cyclohexane ring will appear as a series of overlapping multiplets between approximately 1.4 and 2.4 ppm. The complexity arises from geminal and vicinal couplings, as well as the axial and equatorial dispositions of the protons.

-

Diastereomeric Anisochrony: While the spectrum of the L-tartrate salt shows this general pattern, subtle differences in the chemical shifts of the diaminocyclohexane protons would be the primary distinction in the spectrum of the D-tartrate salt. This phenomenon, known as diastereomeric anisochrony, arises from the different magnetic environments created by the interaction of the chiral cation with the chiral anion in the diastereomeric pair.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for (1R,2R)-1,2-Diaminocyclohexane D-Tartrate (based on L-tartrate diastereomer data in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~178 | C=O (Carboxylate) |

| ~75 | CH-OH (Tartrate) |

| ~55 | CH-NH₂ (Cyclohexane) |

| ~32 | CH₂ (Cyclohexane) |

| ~25 | CH₂ (Cyclohexane) |

Data is interpreted from the spectrum of the L-tartrate diastereomer available on SpectraBase.[2]

Interpretation and Causality:

-

Tartrate Carbons: The carboxylate carbons of the D-tartrate anion are equivalent and resonate downfield at approximately 178 ppm. The two methine carbons bearing hydroxyl groups are also equivalent and appear around 75 ppm.

-

Diaminocyclohexane Carbons: The two methine carbons of the diaminocyclohexane cation are equivalent and appear at about 55 ppm. The four methylene carbons of the cyclohexane ring give rise to two distinct signals at approximately 32 and 25 ppm, reflecting the symmetry of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of (1R,2R)-1,2-Diaminocyclohexane D-tartrate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal as an internal standard.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (1R,2R)-1,2-Diaminocyclohexane D-tartrate is characterized by the absorption bands corresponding to the O-H, N-H, C-H, C=O, C-O, and C-N bonds.

Table 3: Predicted FT-IR Spectral Data for (1R,2R)-1,2-Diaminocyclohexane D-Tartrate (based on L-tartrate diastereomer ATR-IR data)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad, Strong | O-H (hydroxyl) and N-H (amine) stretching |

| 2800-3000 | Medium | C-H (aliphatic) stretching |

| ~1600 | Strong | C=O (asymmetric carboxylate) stretching |

| ~1450 | Medium | C-H bending |

| ~1380 | Medium | C=O (symmetric carboxylate) stretching |

| 1050-1200 | Strong | C-O stretching |

Data is interpreted from the spectrum of the L-tartrate diastereomer available on SpectraBase.[2]

Interpretation and Causality:

-

O-H and N-H Stretching: The broad and intense absorption in the 3200-3500 cm⁻¹ region is a composite of the O-H stretching vibrations from the hydroxyl groups of the tartrate and the N-H stretching vibrations from the protonated amino groups of the diaminocyclohexane. Hydrogen bonding significantly broadens these peaks.

-

C-H Stretching: The absorptions in the 2800-3000 cm⁻¹ range are characteristic of the C-H stretching vibrations of the cyclohexane ring.

-

Carboxylate Stretching: The strong band around 1600 cm⁻¹ is due to the asymmetric stretching of the carboxylate (COO⁻) groups. The symmetric stretching vibration is observed at a lower frequency, around 1380 cm⁻¹. The large separation between these two bands is characteristic of an ionic carboxylate.

-

C-O Stretching: The strong absorptions in the fingerprint region, between 1050 and 1200 cm⁻¹, are attributed to the C-O stretching vibrations of the hydroxyl and carboxylate groups.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid (1R,2R)-1,2-Diaminocyclohexane D-tartrate directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean before use.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Mass and Composition

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For a salt like (1R,2R)-1,2-Diaminocyclohexane D-tartrate, which is non-volatile and thermally labile, soft ionization techniques such as Electrospray Ionization (ESI) are required.[4][5]

Predicted ESI-MS Data

Positive Ion Mode: In positive ion mode, the diaminocyclohexane moiety is expected to be protonated.

Table 4: Predicted Ions in Positive ESI-MS

| m/z | Ion |

| 115.12 | [C₆H₁₄N₂ + H]⁺ |

Negative Ion Mode: In negative ion mode, the D-tartaric acid moiety will be deprotonated.

Table 5: Predicted Ions in Negative ESI-MS

| m/z | Ion |

| 149.02 | [C₄H₆O₆ - H]⁻ |

| 74.01 | [C₂H₃O₃]⁻ (from fragmentation) |

Interpretation and Causality:

-

Positive Ion Mode: ESI in positive mode is highly effective for compounds with basic sites, such as amines.[5] The (1R,2R)-1,2-diaminocyclohexane will readily accept a proton to form the [M+H]⁺ ion at m/z 115.12.

-

Negative Ion Mode: In negative ion mode, acidic protons are readily abstracted.[5] The D-tartaric acid will lose a proton to form the [M-H]⁻ ion at m/z 149.02.

-

Fragmentation: Tandem mass spectrometry (MS/MS) could be used to induce fragmentation of the parent ions, providing further structural information. For instance, the tartrate anion is known to fragment, potentially leading to smaller ions.[6]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of (1R,2R)-1,2-Diaminocyclohexane D-tartrate (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water. A small amount of a volatile acid (e.g., formic acid) can be added for positive ion mode, and a volatile base (e.g., ammonium hydroxide) for negative ion mode to enhance ionization.

-

Instrument Setup: Use an ESI-MS instrument, such as a quadrupole or ion trap mass spectrometer.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition (Positive Mode):

-

Set the instrument to positive ion detection mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

-

Data Acquisition (Negative Mode):

-

Switch the instrument to negative ion detection mode.

-

Re-optimize the source parameters for negative ion detection.

-

Acquire the mass spectrum over the desired m/z range.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the m/z values of the parent ions and any significant fragment ions.

Caption: Workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of (1R,2R)-1,2-Diaminocyclohexane D-tartrate is a critical step in ensuring its purity and structural integrity for applications in asymmetric catalysis and pharmaceutical synthesis. This guide has detailed the expected NMR, IR, and MS spectral features of this important chiral salt. By understanding the principles behind the data acquisition and interpretation, researchers can confidently verify the identity and quality of their material. The provided protocols offer a robust framework for obtaining high-quality, reproducible spectroscopic data, thereby upholding the principles of scientific integrity and enabling the advancement of stereoselective chemistry.

References

-

SpectraBase. (1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate. [Link]

-

Wu, J., & Brodbelt, J. S. (2012). Stability of Gas-Phase Tartaric Acid Anions Investigated by Quantum Chemistry, Mass Spectrometry, and Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry, 23(7), 1216–1225. [Link]

-

König, S., & Jochimsen, M. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 249–271. [Link]

-

NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

-

Royal Society of Chemistry. Supporting Information - Competition between gelation and crystallisation. [Link]

Sources

A Guide to the Chiral Resolution of Diaminocyclohexane Enantiomers Using D-Tartaric Acid

Executive Summary

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and asymmetric catalysis.[1][2] trans-1,2-Diaminocyclohexane (DACH) is a critical chiral building block, and its utility is contingent on the successful separation of its racemic mixture.[3][4][5][6] This technical guide provides an in-depth exploration of the classical chemical resolution of (±)-trans-1,2-diaminocyclohexane using D-(-)-tartaric acid as a chiral resolving agent. We will dissect the underlying chemical principles, provide a detailed experimental protocol, discuss methods for validation, and offer insights into process optimization. The methodology leverages the formation of diastereomeric salts with differing physical properties, a robust and scalable technique for obtaining the desired enantiomer in high purity.[7][8]

Introduction: The Imperative of Chirality

Chirality is a fundamental property of molecules in three-dimensional space, where a molecule and its mirror image are non-superimposable. These mirror-image isomers are known as enantiomers.[9] While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behaviors when interacting with other chiral entities, such as biological receptors or chiral catalysts.[1][10] This differentiation is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may exhibit the desired therapeutic effect while the other could be inactive or even harmful.[11][12]

trans-1,2-Diaminocyclohexane (DACH) is a C₂-symmetric diamine that serves as a privileged scaffold for chiral ligands in a vast array of asymmetric catalytic reactions.[2][4][13] The effective separation of its racemic mixture into the (1R,2R) and (1S,2S) enantiomers is therefore a critical precursor to its application. One of the most reliable and time-tested methods for this separation is classical resolution through the formation of diastereomeric salts.[8][14]

Caption: The non-superimposable mirror-image structures of DACH.

The Mechanism: From Enantiomers to Separable Diastereomers

The core principle of this resolution technique is the conversion of the enantiomeric pair into a pair of diastereomers.[10] Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and, crucially, have different physical properties, including solubility.[14]

This transformation is achieved by reacting the racemic mixture of the basic DACH with an enantiomerically pure chiral acid. In this case, (2R,3R)-tartaric acid, commonly known as D-(-)-tartaric acid, serves as the "resolving agent".[5][8]

The reaction proceeds as follows:

-

(1R,2R)-DACH reacts with D-tartaric acid to form the ((1R,2R)-DACH)·(D-tartrate) salt.

-

(1S,2S)-DACH reacts with D-tartaric acid to form the ((1S,2S)-DACH)·(D-tartrate) salt.

These two resulting salts, ((1R,2R)-DACH)·(D-tartrate) and ((1S,2S)-DACH)·(D-tartrate), are diastereomers.[15] This is because they have multiple chiral centers, some of which are the same (from the tartaric acid) and some of which are opposite (from the DACH). This difference in their three-dimensional arrangement leads to a significant divergence in their crystal lattice energies and, consequently, their solubilities in a specific solvent.[16] By carefully selecting the solvent (often water) and controlling the temperature, one diastereomeric salt will crystallize out of the solution preferentially because it is less soluble, allowing for its physical separation by filtration.[11][17]

Caption: Reaction of racemic DACH with D-tartaric acid yields two diastereomers.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesized methodology based on established procedures for the gram-scale resolution of (±)-trans-1,2-diaminocyclohexane.[11][12][18]

Materials and Reagents:

-

(±)-trans-1,2-Diaminocyclohexane (DACH)

-

D-(-)-Tartaric acid

-

Distilled water

-

Methanol

-

Sodium Hydroxide (NaOH), 4M solution

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, Beaker, Stirring apparatus, Heating mantle

-

Ice bath, Buchner funnel, and vacuum filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part A: Diastereomeric Salt Crystallization

-

Dissolution of Resolving Agent: In a 100 mL round-bottom flask, dissolve D-(-)-tartaric acid (e.g., 1.48 g, 9.86 mmol) in distilled water (e.g., 5 mL). Stir at room temperature until a homogeneous solution is achieved.[11]

-

Addition of Racemate: To the stirred solution, add the racemic (±)-trans-DACH (e.g., 2.36 g, 19.7 mmol) at a rate that allows the exothermic reaction to raise the temperature to approximately 70°C.[11][18]

-

Scientist's Note: The stoichiometry here is key. A 2:1 molar ratio of racemate to resolving agent is often used. The exotherm is a useful indicator that the acid-base salt formation is occurring.

-

-

Induce Crystallization: Some procedures note the addition of glacial acetic acid at this stage to facilitate immediate precipitation.[12][18] However, a common alternative is controlled cooling.

-

Cooling and Precipitation: Vigorously stir the slurry as it cools to room temperature over 1-2 hours. Subsequently, cool the mixture to <5°C in an ice bath for at least one hour to maximize the precipitation of the less soluble diastereomeric salt.[11][18]

-

Isolation of the Salt: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold water (e.g., 3 mL) to remove soluble impurities, followed by several rinses with cold methanol (e.g., 5x3 mL) to facilitate drying.[11][18] The resulting white solid is the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.[12][18]

Part B: Liberation and Recovery of the Free Enantiomer

-

Basification: Suspend the isolated diastereomeric salt in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.

-

Liberation: Transfer the suspension to a separatory funnel and add a 4M NaOH solution, shaking vigorously. The strong base deprotonates the ammonium salt, liberating the free diamine into the organic layer, while the tartrate salt remains in the aqueous layer.[11]

-

Extraction: Separate the organic layer. Perform additional extractions of the aqueous layer with the organic solvent to maximize recovery.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (1R,2R)-(-)-1,2-diaminocyclohexane as a colorless oil or low-melting solid.[11]

Caption: A flowchart of the key steps in the resolution process.

Validation: Confirming Enantiomeric Purity

A successful resolution must be validated quantitatively. The primary metric is enantiomeric excess (ee%), which measures the degree to which one enantiomer is present in greater amounts than the other. Several analytical techniques are employed for this purpose.[19]

-

Polarimetry: This is a classical technique that measures the rotation of plane-polarized light as it passes through a sample of a chiral compound.[17] Enantiomers rotate light by equal but opposite angles. The specific rotation [α] is a characteristic physical property. For example, a specific rotation of +12.3° (c=2 in H₂O) has been reported for the (R,R)-diammoniumcyclohexane mono-(+)-tartrate salt, confirming its identity and purity.[12]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity.[17][20] The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation into two distinct peaks. The relative area of these peaks gives a precise calculation of the ee%.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in achiral solvents, the use of chiral solvating agents or chiral shift reagents can induce diastereomeric interactions that result in separate, distinguishable signals for each enantiomer.[11][22]

| Property | (1R,2R)-DACH · D-Tartrate Salt | (1S,2S)-DACH · D-Tartrate Salt | Reference |

| Relationship | Diastereomers | Diastereomers | [14] |

| Solubility | Less soluble in water/methanol | More soluble in water/methanol | [23] |

| Specific Rotation [α] | +12.3° (c=2, H₂O) | Not typically isolated in this step | [12] |

| Melting Point | 280-284 °C (dec.) | N/A | [24] |

| Table 1: Comparative Physicochemical Properties of the Diastereomeric Salts. |

Optimization and Troubleshooting

While the described protocol is robust, its efficiency can be fine-tuned. The ultimate goal is to maximize both the yield and the enantiomeric excess of the desired product.

| Parameter | Rationale for Optimization | Field-Proven Insights & Considerations |

| Solvent System | The solubility difference between the diastereomeric salts is highly solvent-dependent. The ideal solvent maximizes this difference.[16] | While water is common and effective, exploring aqueous-organic mixtures (e.g., water-methanol, water-isopropanol) can sometimes improve selectivity and crystal quality.[11][25] |

| Cooling Rate/Profile | Rapid cooling can lead to the trapping of impurities and the formation of small, difficult-to-filter crystals. Slow, controlled cooling promotes the growth of larger, purer crystals.[25] | A staged cooling profile (e.g., slow cooling to room temperature followed by a hold period in an ice bath) often yields the best results. Seeding the solution with a pure crystal of the desired salt can prevent supersaturation and guide crystallization.[25] |

| Stoichiometry | The ratio of resolving agent to racemate affects the equilibrium of salt formation and the overall yield. | While a 0.5 equivalent of resolving agent (to the total amine) is common, slight adjustments can be beneficial. Using a second, achiral acid (like acetic or hydrochloric) can sometimes improve yields by ensuring all amines are protonated.[25][26] |

| Agitation | Proper mixing ensures thermal and concentration homogeneity, which is crucial for consistent crystallization. | Vigorous stirring during cooling is important to prevent localized supersaturation and to promote uniform crystal growth.[18] |

| Purity of Starting Material | Impurities in the initial racemic DACH can interfere with crystallization, sometimes acting as nucleation sites for the undesired diastereomer or inhibiting crystal growth altogether. | Ensure the starting (±)-trans-DACH is of high purity. If resolving from a crude mixture, a pre-purification step may be necessary.[26] |

| Table 2: Key Parameters for Optimizing the Chiral Resolution Process. |

Conclusion

The resolution of (±)-trans-1,2-diaminocyclohexane using D-tartaric acid is a powerful demonstration of classical chemistry principles applied to a modern synthetic challenge. The method relies on the fundamental difference in the physical properties of diastereomers, transforming an "inseparable" mixture of enantiomers into a physically separable one.[7] By understanding the mechanism of diastereomeric salt formation and systematically optimizing key experimental parameters such as solvent, temperature, and stoichiometry, researchers and drug development professionals can reliably and scalably produce the enantiomerically pure DACH required for advancing asymmetric synthesis and creating next-generation therapeutics.

References

-

Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. [Link]

-

(PDF) A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate. [Link]

-